REACTION_CXSMILES
|
[O:1]([CH2:8][C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C=CC=CC=1.[CH2:18](O)[CH2:19][OH:20]>C1(C)C(S(O)(=O)=O)=CC=CC=1.O>[O:1]([CH2:8][C:9]([O:11][CH2:18][CH2:19][OH:20])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3-necked flask, equipped with thermometer, stirrer, condenser and Dean-Stark trap
|
Type
|
ADDITION
|
Details
|
There were added 2 gms
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
ADDITION
|
Details
|
there were added 2270 gms
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
TEMPERATURE
|
Details
|
After 11 and 1/2 hours of refluxing the reaction mixture
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
was transferred to a 6 liter separatory funnel
|
Type
|
CUSTOM
|
Details
|
where excess ethylene glycol was separated
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
EXTRACTION
|
Details
|
The benzene layer was extracted with hot water and sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
the benzene layer was filtered
|
Type
|
TEMPERATURE
|
Details
|
warm through a molecular sieve
|
Type
|
CUSTOM
|
Details
|
to remove residual water
|
Type
|
EXTRACTION
|
Details
|
The benzene extract
|
Type
|
CUSTOM
|
Details
|
the crystals which formed
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Type
|
CUSTOM
|
Details
|
product was recovered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)CC(=O)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |